molecular formula C6H10O2 B125812 2,2-Dimethylbut-3-enoic acid CAS No. 10276-09-2

2,2-Dimethylbut-3-enoic acid

Cat. No.: B125812
CAS No.: 10276-09-2
M. Wt: 114.14 g/mol
InChI Key: SCFWAOWWAANBPY-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-enoic acid is an organic compound with the molecular formula C6H10O2. It is a branched-chain fatty acid characterized by the presence of a double bond and two methyl groups attached to the third carbon atom. This compound is a colorless liquid with a slightly pungent odor and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .

Biochemical Analysis

Biochemical Properties

It is known to be a constituent in the synthesis of metabolites of Simvastatin , a synthetic derivative of a fermentation product of Aspergillus terreus . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these metabolic pathways.

Molecular Mechanism

It is known to be involved in the synthesis of metabolites of Simvastatin , suggesting it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this pathway.

Metabolic Pathways

2,2-Dimethylbut-3-enoic acid is involved in the synthesis of metabolites of Simvastatin , a synthetic derivative of a fermentation product of Aspergillus terreus

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylbut-3-enoic acid can be synthesized through various methods. One common synthetic route involves the reaction of acetylene with methylacrolein to form 2,2-dimethylbut-3-enal, which is then oxidized to yield this compound . Another method involves the hydrolysis of this compound methyl ester using sodium hydroxide, followed by acidification with hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is typically produced through the wet chemical reaction of acetylene and methylacrolein, followed by oxidation. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylbut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or hydrogen halides in the presence of a catalyst.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methylbut-3-enoic acid
  • 3-Butenoic acid
  • 2,2-Dimethylbutanoic acid

Comparison: 2,2-Dimethylbut-3-enoic acid is unique due to the presence of two methyl groups and a double bond at the third carbon atom, which imparts distinct chemical properties and reactivity. Compared to 2-methylbut-3-enoic acid and 3-butenoic acid, this compound exhibits higher steric hindrance, affecting its reactivity in certain chemical reactions .

Properties

IUPAC Name

2,2-dimethylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWAOWWAANBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145492
Record name 3-Butenoic acid, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10276-09-2
Record name 3-Butenoic acid, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenoic acid, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbut-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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